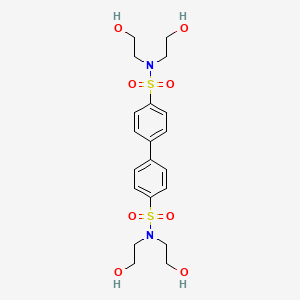
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide, also known as Tiron, is a compound that has gained significant attention in scientific research due to its unique properties. The compound was first synthesized in the 1950s and has since been used in various fields of research, including biochemistry, physiology, and pharmacology. Tiron's ability to chelate metal ions and scavenge free radicals has made it a useful tool in understanding the mechanisms of various biological processes.
Mécanisme D'action
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's mechanism of action is primarily related to its ability to scavenge free radicals and chelate metal ions. Free radicals are highly reactive molecules that can cause damage to cells and tissues. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can scavenge these free radicals, preventing them from causing damage. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to chelate metal ions also plays a role in its mechanism of action. By chelating metal ions, N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can prevent them from catalyzing reactions that produce free radicals.
Biochemical and Physiological Effects:
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to protect cells from oxidative damage and prevent cell death. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide has also been shown to have anti-inflammatory properties, which may be related to its ability to scavenge free radicals. In vivo studies have demonstrated N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to protect against various diseases, including liver damage and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide in lab experiments is its ability to chelate metal ions and scavenge free radicals. This makes it a useful tool in studying the role of metal ions and oxidative stress in various biological processes. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's relatively low toxicity also makes it a safe compound to use in lab experiments. However, one limitation of using N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for research involving N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide. One potential area of research is the use of N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide in the treatment of various diseases, including neurodegenerative diseases and liver damage. Another potential area of research is the development of new compounds based on N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's structure that may have improved properties. Additionally, further research is needed to better understand N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's mechanism of action and its role in various biological processes.
Méthodes De Synthèse
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can be synthesized through a multi-step process involving the reaction of 2-nitrophenol with ethylene glycol and sodium sulfite. The resulting product is then reduced to form N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide. The synthesis method is relatively straightforward and has been well-established in the literature.
Applications De Recherche Scientifique
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide has been widely used in scientific research to investigate various biological processes. One of the most significant applications of N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide is its ability to act as a metal chelator. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can chelate metal ions such as iron and copper, which are essential for many biological processes but can also cause oxidative damage when present in excess. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to chelate these metal ions has been used to study the role of metal ions in various diseases, including Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8S2/c23-13-9-21(10-14-24)31(27,28)19-5-1-17(2-6-19)18-3-7-20(8-4-18)32(29,30)22(11-15-25)12-16-26/h1-8,23-26H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAVQTZCXTGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(2-hydroxyethyl)-4,4'-bis(benzenesulfonamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)
![methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912781.png)
![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)



![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
![7-hydroxy-3-(3-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912851.png)